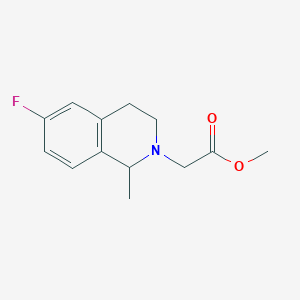
methyl 2-(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a specific method that involves several steps, and its mechanism of action has been studied in depth. In
科学的研究の応用
Methyl 2-(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)acetate has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. This compound has been shown to have potential as an antipsychotic agent, with studies demonstrating its ability to bind to dopamine receptors and modulate their activity. Additionally, Methyl 2-(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)acetate has been studied for its potential as a PET imaging agent for the detection of dopamine receptors in the brain.
作用機序
The mechanism of action of Methyl 2-(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)acetate involves its binding to dopamine receptors in the brain. This compound has been shown to bind to both D1 and D2 dopamine receptors, with a higher affinity for the D2 receptor. By binding to these receptors, Methyl 2-(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)acetate modulates their activity, resulting in a decrease in dopamine signaling in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Methyl 2-(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)acetate are primarily related to its modulation of dopamine signaling in the brain. Studies have shown that this compound can decrease dopamine release in the striatum, leading to a decrease in locomotor activity in animal models. Additionally, Methyl 2-(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)acetate has been shown to have potential as an antipsychotic agent, with studies demonstrating its ability to reduce psychotic symptoms in animal models.
実験室実験の利点と制限
One of the main advantages of using Methyl 2-(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)acetate in lab experiments is its specificity for dopamine receptors. This compound has a high affinity for D2 dopamine receptors, making it a useful tool for studying the role of these receptors in various physiological and pathological processes. However, one limitation of using Methyl 2-(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)acetate is its potential for off-target effects. This compound has been shown to bind to other receptors in addition to dopamine receptors, which could complicate the interpretation of experimental results.
将来の方向性
There are several potential future directions for research on Methyl 2-(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)acetate. One area of interest is the development of new antipsychotic agents based on the structure of this compound. Additionally, further research is needed to fully understand the mechanism of action of Methyl 2-(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)acetate and its potential for off-target effects. Finally, there is potential for the use of this compound as a PET imaging agent for the detection of dopamine receptors in the brain, which could have implications for the diagnosis and treatment of various neurological disorders.
合成法
The synthesis of Methyl 2-(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)acetate involves a multi-step process that begins with the reaction of 6-fluoro-1-methyl-3,4-dihydroisoquinoline with ethyl bromoacetate in the presence of a base. This reaction results in the formation of ethyl 2-(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)acetate. The second step involves the hydrolysis of this compound to form the corresponding carboxylic acid. The final step involves the esterification of the carboxylic acid with methanol to form Methyl 2-(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)acetate.
特性
IUPAC Name |
methyl 2-(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO2/c1-9-12-4-3-11(14)7-10(12)5-6-15(9)8-13(16)17-2/h3-4,7,9H,5-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUUCBTVSFLJPPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CCN1CC(=O)OC)C=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(Difluoromethoxy)phenyl]-(3,5-dimethylmorpholin-4-yl)methanone](/img/structure/B7593381.png)
![N-[4-(3,5-dimethylmorpholine-4-carbonyl)phenyl]acetamide](/img/structure/B7593388.png)

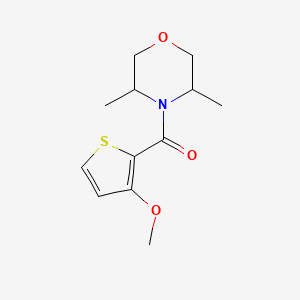
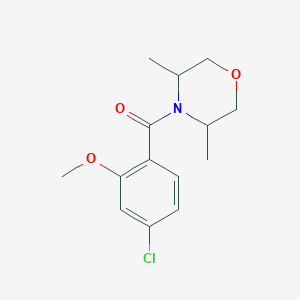

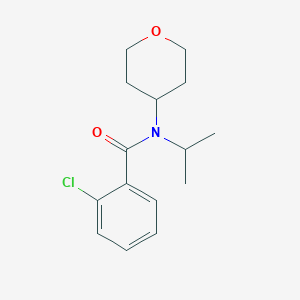

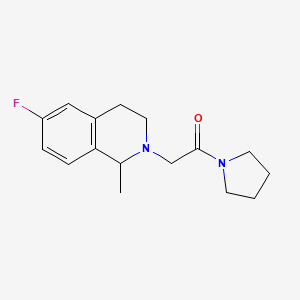
![2-[3-(3-cyanophenyl)-5-methyl-1,2,4-triazol-4-yl]-N,N-diethylacetamide](/img/structure/B7593455.png)
![2-cyclopropyl-5-[(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7593465.png)
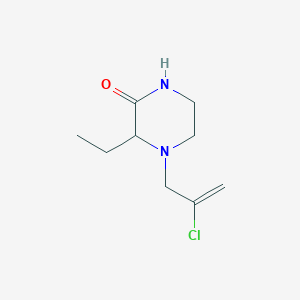

![(7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl) thiophene-3-carboxylate](/img/structure/B7593482.png)